molecular formula C11H13I3N2O6 B1670399 Diatrizoic acid dihydrate CAS No. 50978-11-5

Diatrizoic acid dihydrate

Cat. No.: B1670399
CAS No.: 50978-11-5
M. Wt: 649.94 g/mol
InChI Key: JHQKUXXJPHSPOL-UHFFFAOYSA-N
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Description

Diatrizoic acid dihydrate (C₁₁H₉I₃N₂O₄·2H₂O) is a hydrous crystalline form of diatrizoic acid, a triiodinated benzoic acid derivative widely used as an ionic contrast agent in radiographic imaging. Its molecular structure features three iodine atoms, which provide high radiopacity, and a carboxylic acid group that enhances water solubility when formulated as salts (e.g., sodium diatrizoate dihydrate) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diatrizoic acid dihydrate involves several steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diatrizoic acid dihydrate primarily undergoes substitution reactions due to the presence of iodine atoms and acetamido groups. These reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diatrizoic acid dihydrate is a contrast agent that enhances imaging clarity in X-rays and CT scans and is suitable for hematology and histology . It is widely utilized in research, including medical imaging, hematology, histology, and pharmaceutical development .

Medical Imaging
this compound is commonly used as a contrast agent in X-ray and CT imaging to enhance the visibility of internal structures . Its iodine content provides excellent contrast, making it invaluable in diagnostic procedures .

Hematology
In blood studies, this compound aids in the visualization of blood cells and their morphology, allowing for better diagnosis of blood disorders .

Histology
The compound is employed in tissue staining processes, helping researchers identify cellular structures and analyze tissue samples more effectively .

Pharmaceutical Development
this compound serves as a key ingredient in developing new imaging agents, contributing to advancements in medical diagnostics and treatment planning .

Research Applications
In laboratory settings, it is used to study the effects of iodinated compounds on biological systems, providing insights that can lead to improved therapeutic strategies . It has also been used as a contrast-enhancing fluid for X-ray-based measurements .

Mechanism of Action

Diatrizoic acid dihydrate functions as an iodine-containing X-ray contrast agent. The high electron density of iodine atoms effectively scatters or stops X-rays, creating a clear contrast between different tissues in the body. This contrast enhancement allows for detailed visualization of internal structures during diagnostic imaging .

Comparison with Similar Compounds

Key Properties:

  • Thermal Behavior : The dihydrate form exhibits a broad endothermic peak at 164.8°C, corresponding to dehydration, followed by an exothermic event at 229.6°C (recrystallization of the anhydrous form) and a final melting endotherm at 334.2°C .
  • Solubility: Diatrizoic acid dihydrate dissolves completely in water within 4 hours, but nanoparticle agglomerates reduce dissolution time to 2 hours due to increased surface area .
  • Crystal Structure : The dihydrate form encapsulates water molecules between pairs of host molecules, forming a stable hydrogen-bonding network. This structure precludes halogen bonding, a feature present in anhydrous forms .

Clinically, it is used for imaging the respiratory and urinary tracts, with formulations optimized for pulmonary delivery as dry powder aerosols or intravenous administration .

Anhydrous Diatrizoic Acid

Property This compound Anhydrous Diatrizoic Acid
Thermal Stability Dehydration at 164.8°C Melting point at 334.2°C
Crystal Packing Encapsulated water squares; no halogen bonding Halogen bonding present
Dissolution Rate 4 hours (raw powder) Similar to dihydrate
Pharmaceutical Use USP standard requires drying before use Less common due to hygroscopicity

Key Insight : The anhydrous form lacks encapsulated water, enabling halogen bonding, which may influence stability and interactions in formulations. However, the dihydrate is preferred in pharmacopeial standards due to predictable dehydration behavior .

Sodium Diatrizoate Dihydrate

Property This compound Sodium Diatrizoate Dihydrate
Solubility 100% dissolution in 4 hours Higher solubility (water-soluble salt)
Molecular Weight 635.7 g/mol (acid + 2H₂O) 671.93 g/mol (sodium salt + 2H₂O)
Clinical Application Used in pulmonary and urinary imaging Preferred for intravenous pyelography due to rapid renal excretion

Key Insight : The sodium salt enhances water solubility and bioavailability, making it more suitable for vascular imaging, while the acid form is utilized in specialized applications like dry powder aerosols .

Non-Ionic Contrast Agents (e.g., Iohexol)

Property This compound Iohexol
Ionic Nature Ionic (high osmolality) Non-ionic (low osmolality)
Nephrographic Opacity Requires 800 mg I/kg for adequate imaging Effective at 600 mg I/kg
Safety Profile Higher risk of osmotic injury Lower toxicity and better tolerance

Key Insight: Non-ionic agents like iohexol are safer at lower doses due to reduced osmotic stress, whereas this compound requires higher doses for comparable efficacy, increasing toxicity risks .

Meglumine-Based Contrast Agents

Property This compound Meglumine Diatrizoate
Solubility Moderate (pH-dependent) Enhanced solubility (organic cation)
Metabolism Renal excretion Hepatic metabolism involved

Biological Activity

Diatrizoic acid dihydrate, also known as amidotrizoic acid dihydrate, is a radiographic contrast agent primarily used in medical imaging. Its biological activity is characterized by its osmotic properties, safety profile, and applications in various diagnostic procedures. This article explores the compound's biological activity, including its uses, mechanisms, and relevant research findings.

  • Chemical Formula : C11_{11}H13_{13}I3_3N2_2O6_6·2H2_2O
  • Molecular Weight : 649.946 g/mol
  • CAS Number : 50978-11-5
  • IUPAC Name : 3,5-diacetamido-2,4,6-triiodobenzoic acid dihydrate

This compound is an organoiodine compound belonging to the class of aminobenzoic acids. It is known for its high iodine content, which provides its radio-opacity necessary for imaging.

Medical Uses

This compound is widely utilized in various medical imaging techniques:

  • X-ray Imaging : It serves as a contrast medium for gastrointestinal studies, angiography, and urography. It allows visualization of blood vessels and the urinary system.
  • Alternative to Barium : In cases where patients are allergic to barium sulfate or when barium may leak into the abdominal cavity, diatrizoic acid can be used as a safer alternative .
  • Treatment of Intestinal Obstruction : It can help relieve obstructions caused by Ascaris lumbricoides by promoting fluid shifts within the bowel lumen due to its osmotic properties .

The biological activity of this compound is primarily attributed to its osmotic effects :

  • Osmotic Properties : The compound's high osmolarity enables it to draw water from surrounding tissues into the intestines. This property can lead to dehydration in vulnerable populations, such as infants .
  • Minimal Absorption : Diatrizoic acid is minimally absorbed from the gastrointestinal tract and is excreted via the urinary system. This characteristic makes it effective for imaging without significant systemic exposure .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Case Studies and Clinical Applications

  • Contrast Media Effectiveness : A study demonstrated that diatrizoic acid effectively enhances the visibility of structures during X-ray imaging compared to other agents like barium sulfate .
  • Nanoparticle Formulations : Research on nanoparticle formulations of diatrizoic acid has shown that these can improve drug delivery and reduce side effects associated with traditional forms .

Safety Profile

  • Diatrizoic acid has been reported to be safe for use in diagnostic imaging; however, caution is advised in patients with pre-existing renal conditions due to potential nephrotoxicity associated with iodinated contrast agents .

Data Table of Biological Activity

PropertyValue
SolubilityVery slightly soluble in water
OsmolarityHigh
BioavailabilityMinimal
ExcretionUrinary system
Half-life (T1/2_{1/2})~110 minutes

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying diatrizoic acid dihydrate to ensure research-grade quality?

  • Methodological Answer : this compound must be dried at 105°C for 4 hours prior to use to remove residual moisture, as specified in USP standards . Synthesis should follow protocols ensuring the absence of related compounds (e.g., 5-acetamido-3-amino-2,4,6-triiodobenzoic acid, termed "Related Compound A") through HPLC or TLC validation . Storage requires airtight containers protected from light to prevent decomposition .

Q. How can researchers standardize solubility assessments of this compound across experimental conditions?

  • Methodological Answer : Solubility varies with solvent composition:

Solvent SystemSolubility Range
10% DMSO1–10 mM
45% Saline≥2.5 mg/mL
These values, derived from in vitro studies using HK-2 cells, require validation via dynamic light scattering (DLS) or UV-Vis spectroscopy to account for solvent interactions .

Q. What are the validated protocols for assessing acute toxicity in animal models using this compound?

  • Methodological Answer : Use Sprague-Dawley rats for inhalation studies with nanoparticle aerosols (≥2.5 mg/mL). Monitor lung tissue histopathology post-exposure for 24–72 hours to evaluate acute inflammation. Include control groups exposed to saline aerosols to distinguish compound-specific effects .

Advanced Research Questions

Q. How can crystallographic discrepancies between anhydrous, hydrated, and solvated forms of diatrizoic acid be resolved?

  • Methodological Answer : Employ single-crystal neutron diffraction and PACHA (Partial Atomic Charges and Hardness Algorithm) calculations to analyze hydrogen/halogen bonding networks. For example, the dihydrate form encapsulates water molecules in a stable motif, while solvates prioritize carboxylic acid interactions . X-ray crystallography (e.g., OLEX2 software ) is critical for structural refinement.

Q. What mechanisms underlie this compound-induced mitochondrial dysfunction in renal cells?

  • Methodological Answer : Use Seahorse XF ATP Rate Assays to quantify mitochondrial vs. glycolytic ATP production. Expose HK-2 cells to 1–10 mM diatrizoic acid for 2–24 hours. Measure calcium flux (Fluo-4 AM dye) and oxidative stress markers (e.g., ROS via DCFH-DA). Data show mitochondrial membrane potential collapse precedes apoptosis .

Q. How does environmental persistence of this compound impact ecological risk assessments?

  • Methodological Answer : Monitor aqueous concentrations in river systems (e.g., Rhine River) using LC-MS/MS. Trends at Nieuwegein and Lobith stations indicate declining loads due to improved wastewater treatment. Correlate with ERM (Environmental Risk Margin) targets to assess biodegradation kinetics .

Q. What experimental strategies resolve contradictions in radiocontrast efficacy vs. cellular toxicity data?

  • Methodological Answer : Apply dose-response modeling (Hill equation) to separate therapeutic (imaging) and toxic thresholds. For in vivo studies, combine micro-CT imaging with concurrent biomarker analysis (e.g., serum creatinine for renal toxicity). Use nanoparticle formulations to enhance targeting and reduce systemic exposure .

Properties

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4.2H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQKUXXJPHSPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13I3N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048960
Record name Diatrizoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50978-11-5
Record name Amidotrizoic Acid [BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050978115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diatrizoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIATRIZOIC ACID DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408463F217
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diatrizoic acid dihydrate
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Diatrizoic acid dihydrate

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